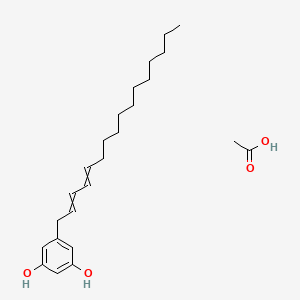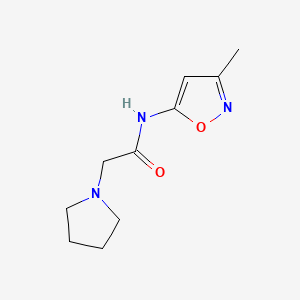
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a hexadeca-2,4-dienyl group and two hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with a hexadeca-2,4-dienyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the hexadeca-2,4-dienyl group can be reduced to single bonds using hydrogenation with palladium on carbon as a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Saturated hydrocarbons.
Substitution: Ethers or esters.
Scientific Research Applications
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The double bonds in the hexadeca-2,4-dienyl group may also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Catechol: Similar structure with two hydroxyl groups on a benzene ring but lacks the hexadeca-2,4-dienyl group.
Resorcinol: Another benzene derivative with hydroxyl groups at the 1 and 3 positions but without the hexadeca-2,4-dienyl group.
Hydroquinone: Contains hydroxyl groups at the 1 and 4 positions on the benzene ring.
Uniqueness
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol is unique due to the presence of the long hexadeca-2,4-dienyl chain, which imparts distinct chemical and physical properties compared to other benzene derivatives
Properties
CAS No. |
93094-21-4 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol |
InChI |
InChI=1S/C22H34O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20;1-2(3)4/h12-15,17-19,23-24H,2-11,16H2,1H3;1H3,(H,3,4) |
InChI Key |
FTLBOCVNEWTTHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC=CCC1=CC(=CC(=C1)O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)








![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)

